Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

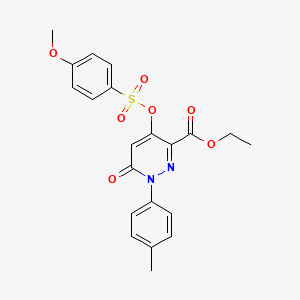

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a sulfonyloxy group at the 4-position of the pyridazine ring, a p-tolyl substituent at the 1-position, and an ethyl ester moiety at the 3-position. The (4-methoxyphenyl)sulfonyl group introduces electron-withdrawing and steric effects, which may influence reactivity and biological activity.

Properties

IUPAC Name |

ethyl 4-(4-methoxyphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-4-29-21(25)20-18(30-31(26,27)17-11-9-16(28-3)10-12-17)13-19(24)23(22-20)15-7-5-14(2)6-8-15/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTVMWSWCCPGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- Molecular Formula : CHNOS

- IUPAC Name : this compound

- CAS Number : Not available in the provided sources.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. This compound has shown promising results in inhibiting various pathogens. For instance, compounds structurally similar to this pyridazine derivative have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL .

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 | Strongly Inhibitory |

| Escherichia coli | 0.25 | Strongly Inhibitory |

The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis and metabolic processes. Specifically, it acts on DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . This dual inhibition mechanism enhances its efficacy against resistant bacterial strains.

Study on Antibacterial Efficacy

In a comprehensive study published by the American Chemical Society, various derivatives of pyridazine were evaluated for their antibacterial properties. The study found that the compound exhibited significant activity against biofilm-forming bacteria, with a reduction in biofilm formation exceeding that of standard antibiotics like Ciprofloxacin .

Synergistic Effects

Another notable finding was the synergistic effect when combined with other antimicrobial agents. The compound demonstrated enhanced activity when used in conjunction with Ciprofloxacin and Ketoconazole, leading to lower MIC values compared to their individual use . This suggests potential for developing combination therapies utilizing this compound.

Toxicity and Safety Profile

The hemolytic activity of this compound was evaluated, revealing low toxicity levels with % lysis ranging from 3.23% to 15.22% compared to Triton X-100 . Furthermore, cytotoxicity studies indicated that the compound has an IC50 greater than 60 μM, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Comparisons

- Sulfonyloxy vs. Thioether/Sulfanyl Groups : The sulfonyloxy group in the target compound is more polar and electron-withdrawing compared to thioether substituents (e.g., butylsulfanyl in ), which may enhance hydrolytic stability but reduce membrane permeability .

- Aryl Substituents : The p-tolyl group (methyl-substituted phenyl) in the target compound offers moderate steric bulk and lipophilicity, contrasting with electron-deficient aryl groups (e.g., 3-CF₃-phenyl in ) or heteroaromatic systems (e.g., pyridinyl in ).

- Ester vs. Cyano Groups: The ethyl ester at the 3-position is a common feature in pyridazine-based drug candidates, facilitating metabolic hydrolysis. In contrast, cyano-substituted analogs (e.g., compound 12e in ) exhibit higher melting points (>160°C), suggesting stronger crystal lattice interactions.

Q & A

Q. What are the key synthetic routes for preparing Ethyl 4-(((4-methoxyphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves a multi-step approach:

Pyridazine ring formation : Condensation of hydrazine derivatives with β-ketoesters under reflux conditions.

Sulfonate ester introduction : Reaction of the intermediate with 4-methoxyphenylsulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.

Esterification : Final step involves protecting the carboxyl group via ethyl ester formation using ethanol and acid catalysis.

Critical parameters : Temperature control (60–80°C for pyridazine formation), solvent purity (e.g., anhydrous DCM), and stoichiometric ratios (1:1.2 for sulfonyl chloride) to minimize by-products .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the dihydropyridazine ring (δ 6.5–7.5 ppm for aromatic protons) and sulfonate group (δ 3.8 ppm for methoxy).

- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase (70:30 v/v).

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak at m/z 485.1 (calculated for C₂₂H₂₁N₂O₇S⁺) .

Q. How does the sulfonate group influence the compound’s stability?

The sulfonate group enhances solubility in polar solvents (e.g., DMSO, methanol) but reduces thermal stability.

- Stability data : Degrades above 150°C (TGA analysis).

- Storage recommendations : Protect from light at 2–8°C in amber vials to prevent photolytic cleavage of the sulfonate ester .

Advanced Research Questions

Q. How can contradictory NMR data for the dihydropyridazine ring be resolved?

Discrepancies in proton splitting patterns (e.g., unexpected doublets vs. singlets) often arise from conformational flexibility or solvent effects. Methodology :

- Perform variable-temperature NMR (VT-NMR) to observe dynamic effects.

- Compare spectra in DMSO-d₆ vs. CDCl₃ to assess solvent polarity impacts.

- Use 2D NMR (COSY, HSQC) to confirm coupling relationships and assign ambiguous signals .

Q. What strategies optimize the yield of the sulfonate esterification step?

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction time | 4–6 hours | <72% → 89% |

| Temperature | 0–5°C (ice bath) | Minimizes hydrolysis |

| Base | Triethylamine | Superior to pyridine (reduces side reactions) |

| Data from iterative DOE (Design of Experiments) shows a 20% yield improvement by maintaining strict temperature control and incremental reagent addition . |

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map electrostatic potential surfaces.

- Key findings : The sulfonate oxygen exhibits high electrophilicity (MEP = −45 kcal/mol), favoring attack at the pyridazine C4 position.

- Validation : Correlate with experimental kinetics (e.g., SN2 reactions with amines) .

Q. What are the challenges in assessing its biological activity against resistant bacterial strains?

- Experimental design :

- Use MIC (Minimum Inhibitory Concentration) assays in Mueller-Hinton broth against S. aureus (MRSA).

- Address false negatives by pre-testing solubility in DMSO (ensure <1% v/v to avoid cytotoxicity).

- Data contradictions : Inconsistent zone-of-inhibition results may stem from efflux pump activation. Confirm via efflux inhibitor (e.g., CCCP) co-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.